molecular formula C15H18F3N3O3 B12316834 Ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate

Ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate

Cat. No.: B12316834
M. Wt: 345.32 g/mol
InChI Key: YGLWTMUXBMOKNG-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate is a chemical compound with the molecular formula C15H18F3N3O3. It is primarily used in research settings, particularly in the fields of proteomics and chemical biology .

Properties

Molecular Formula

C15H18F3N3O3

Molecular Weight

345.32 g/mol

IUPAC Name

ethyl (2E)-2-morpholin-4-yl-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate

InChI

InChI=1S/C15H18F3N3O3/c1-2-24-14(22)13(21-7-9-23-10-8-21)20-19-12-6-4-3-5-11(12)15(16,17)18/h3-6,19H,2,7-10H2,1H3/b20-13+

InChI Key

YGLWTMUXBMOKNG-DEDYPNTBSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1C(F)(F)F)/N2CCOCC2

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1C(F)(F)F)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate typically involves the reaction of ethyl 2-(morpholin-4-yl)acetate with 2-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25°C and 35°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate is unique due to its combination of a morpholine ring and a trifluoromethyl-substituted phenylhydrazine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.